N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799407
InChI: InChI=1S/C24H25N3O3/c1-16(2)27-15-20(17-7-4-5-8-18(17)24(27)29)23(28)25-21-9-6-10-22-19(21)11-12-26(22)13-14-30-3/h4-12,15-16H,13-14H2,1-3H3,(H,25,28)
SMILES:
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14799407

Molecular Formula: C24H25N3O3

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C24H25N3O3
Molecular Weight 403.5 g/mol
IUPAC Name N-[1-(2-methoxyethyl)indol-4-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide
Standard InChI InChI=1S/C24H25N3O3/c1-16(2)27-15-20(17-7-4-5-8-18(17)24(27)29)23(28)25-21-9-6-10-22-19(21)11-12-26(22)13-14-30-3/h4-12,15-16H,13-14H2,1-3H3,(H,25,28)
Standard InChI Key QWNRIEKXAWBAAD-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Introduction

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines structural elements from indole, isoquinoline, and carboxamide families. This compound has garnered interest in scientific research due to its potential applications in pharmacology and agricultural chemistry. Its unique structure allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. These reactions require specific conditions, such as controlled temperature and solvent choice (e.g., dichloroethane), to optimize yield and selectivity towards the desired stereoisomer. The synthesis process may involve coupling reactions and the use of catalysts to drive the desired transformations while minimizing side reactions.

Biological Activity and Applications

This compound is of interest in medicinal chemistry due to its potential biological activities. It can interact with various biological targets, including enzymes and receptors, which makes it a candidate for therapeutic applications. Biological assays are conducted to evaluate its efficacy and specificity against target enzymes or receptors.

Application AreaPotential Use
PharmacologyTherapeutic agent for various diseases
Agricultural ChemistryPotential use in plant protection or growth regulation

Chemical Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can participate in various chemical reactions typical for amides and isoquinolines. These reactions may include hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.

Reaction TypeConditions/ReagentsProducts
HydrolysisWater, acid/base catalystCarboxylic acid, amine
OxidationOxidizing agents (e.g., H₂O₂)Oxidized derivatives
ReductionReducing agents (e.g., NaBH₄)Reduced derivatives

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